1-((R)-3-Bromo-piperidin-1-yl)-ethanone
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Overview
Description
1-(®-3-Bromo-piperidin-1-yl)-ethanone is an organic compound that features a bromine atom attached to a piperidine ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(®-3-Bromo-piperidin-1-yl)-ethanone typically involves the bromination of piperidine derivatives. One common method includes the reaction of piperidine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting brominated piperidine is then reacted with ethanone derivatives to form the final product.
Industrial Production Methods: In an industrial setting, the production of 1-(®-3-Bromo-piperidin-1-yl)-ethanone may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(®-3-Bromo-piperidin-1-yl)-ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted piperidine derivatives.
- Reduced piperidine compounds.
- Oxidized ethanone derivatives.
Scientific Research Applications
1-(®-3-Bromo-piperidin-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is utilized in the study of enzyme interactions and receptor binding due to its structural properties.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(®-3-Bromo-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in binding to these targets, facilitating the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
- 1-(3-Bromo-piperidin-1-yl)-propanone
- 1-(3-Chloro-piperidin-1-yl)-ethanone
- 1-(3-Fluoro-piperidin-1-yl)-ethanone
Comparison: 1-(®-3-Bromo-piperidin-1-yl)-ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[(3R)-3-bromopiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFMBFCUAGCCW-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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